molecular formula C14H10O3 B15157537 9-Methoxy-6H-benzo[c]chromen-6-one

9-Methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B15157537
M. Wt: 226.23 g/mol
InChI Key: NZRDUZGOPRDBOP-UHFFFAOYSA-N
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Description

9-Methoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the 9th position of the benzo[c]chromen-6-one core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-6H-benzo[c]chromen-6-one typically involves the cyclization of biaryl-2-carboxylic acids. One common method includes the use of a palladium-catalyzed cyclization reaction. For example, biphenyl-2-carboxylic acid can be converted into 6H-benzo[c]chromen-6-one using potassium peroxydisulfate and silver nitrate as catalysts in a mixture of water and acetonitrile at 50°C . The methoxy group can then be introduced through methylation using iodomethane and potassium hydroxide in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods, such as metal-free approaches, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 9-Methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it prevents the breakdown of cyclic nucleotides, thereby enhancing intracellular signaling pathways . This action can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-6H-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound has shown promising results as a phosphodiesterase II inhibitor, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

9-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O3/c1-16-9-6-7-11-12(8-9)10-4-2-3-5-13(10)17-14(11)15/h2-8H,1H3

InChI Key

NZRDUZGOPRDBOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)OC3=CC=CC=C32

Origin of Product

United States

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